molecular formula C7H16Cl2N2 B137687 (S)-3-Aminoquinuclidine dihydrochloride CAS No. 119904-90-4

(S)-3-Aminoquinuclidine dihydrochloride

Cat. No. B137687
M. Wt: 199.12 g/mol
InChI Key: STZHBULOYDCZET-XCUBXKJBSA-N
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Description

(S)-3-Aminoquinuclidine dihydrochloride is a compound that plays a significant role as a fragment in the synthesis of various 5-HT (serotonin) receptor ligands. The importance of this compound lies in its application in the development of pharmaceuticals that target serotonin receptors, which are implicated in numerous physiological processes and pathological conditions .

Synthesis Analysis

The synthesis of (S)-3-aminoquinuclidine involves a carbonation-based sequence starting with isonicotinic 14 C-acid. This precursor is transformed into α-bromoacetyl-[14 C] isonipecotic acid through the formation of a diazoketone intermediate. Subsequent intramolecular cyclization yields 3-quinuclidone-[3-14 C], a key intermediate. The final steps involve the conversion of this intermediate into a mixture of phenethylamine diastereomers, followed by carrier-free crystallization and hydrogenolysis to achieve the (S)-3-aminoquinuclidine enantiomer with greater than 99% optical purity .

Molecular Structure Analysis

The molecular structure of (S)-3-aminoquinuclidine is characterized by the presence of a quinuclidine skeleton, which is a bicyclic structure consisting of a six-membered ring fused to a three-membered ring. The amino group at the 3-position is crucial for its biological activity, as it is involved in the interaction with serotonin receptors. The synthesis process ensures that the (S)-enantiomer is obtained, which is important for the specificity of biological interactions .

Chemical Reactions Analysis

(S)-3-Aminoquinuclidine dihydrochloride can undergo various chemical reactions due to its functional groups. For instance, it can be used to synthesize pyrimido[5,4-b]quinuclidine derivatives through reactions with formamide, methyl isocyanate, and phenyl isothiocyanate. Additionally, the reaction of 2-ethoxycarbonyl-3-acetamido-2,3-dehydroquinuclidine with hydrazine hydrate leads to the formation of 7-hydroxypyrazolo[4,3-b]quinuclidine, demonstrating the compound's versatility in chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-3-aminoquinuclidine dihydrochloride are not detailed in the provided papers, it can be inferred that the compound's hydrochloride salt form would exhibit properties typical of hydrochloride salts, such as increased water solubility compared to the free base. The presence of the amino group would also suggest basic properties, allowing it to form salts with acids. The high optical purity mentioned indicates that the compound has been synthesized with a high degree of stereochemical control, which is critical for its intended use in pharmaceutical applications .

Scientific Research Applications

Directed Synthesis in Molybdates

A study investigated the reaction product composition and symmetry in the MoO3/3-aminoquinuclidine/H2O system. It involved synthesizing noncentrosymmetric molybdates using (S)-(-)-3-aminoquinuclidine dihydrochloride. This research highlights the use of (S)-3-aminoquinuclidine dihydrochloride in creating compounds with specific crystal structures and properties, such as second-harmonic generation activities (Veltman et al., 2006).

Synthesis of Serotonin Receptor Ligands

3-Aminoquinuclidine is a significant component in many serotonin receptor ligands. A study described the synthesis of (R) and (S) 3-aminoquinuclidine-[3-14C] enantiomers, demonstrating the chemical's importance in the development of compounds targeting serotonin receptors (Parnes & Shelton, 1996).

Synthesis of Octahydropyrrolo[2,3-c]pyridine Derivatives

An unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine led to the formation of octahydropyrrolo[2,3-c]pyridine derivatives. This research provides a method for producing stereochemically defined isomers, which can be valuable in various chemical and pharmaceutical applications (Goljer et al., 2009).

Development of Thiourea Organocatalyst

Enantiopure thiourea organocatalyst based on (S)-3-aminoquinuclidine dihydrochloride was synthesized and tested in various reactions. This illustrates the compound's role in catalyzing chemical reactions, though with mediocre yields and low enantioselectivities (Rolava & Turks, 2015).

Synthesis of Anticholinesterase Drug

Aminostigmine, an anticholinesterase drug, involved the use of 3-aminoquinuclidine in its development. This drug passed through preliminary clinical testing, showcasing the chemical's application in creating new medicinal compounds (Prozorovskii et al., 2004).

Future Directions

The future directions for “(S)-3-Aminoquinuclidine dihydrochloride” are not explicitly mentioned in the search results. However, there is ongoing research into the use of similar compounds for various applications. For instance, betahistine is undergoing clinical trials for the treatment of attention deficit hyperactivity disorder (ADHD)11. Additionally, the development of controlled drug delivery systems is a promising area of research for enhancing the therapeutic efficacy of pharmaceutical compounds12.


Please note that this information is based on the available search results and may not fully cover “(S)-3-Aminoquinuclidine dihydrochloride”. For a comprehensive understanding, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

(3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZHBULOYDCZET-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500339
Record name (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminoquinuclidine dihydrochloride

CAS RN

119904-90-4
Record name (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a reactor having an agitator were added 11 liters of water, 7.30 kg (36.7 mole) of 3-aminoquinuclidine dihydrochloride and a solution made by mixing 2.93 kg (36.7 mole) of 50% sodium hydroxide and 2.44 kg of crushed ice to give a solution of 3-aminoquinuclidine monohydrochloride. To the cooled reactor solution (30° C.) was added a solution of 45 liters of pyridineand 8.12 kg (40.3 moles, i.e., an excess over the 3-aminoquinuclidine) of 4-amino-5-chloro-2-methoxybenzoic acid, an additional 10 liters of pyridine being used to rinse all the latter solution into the reactor. Cooling was stopped and the reaction mixture was stirred for 1/2 hr. To the reaction mixture was added 8.89 kg (43.0 moles) of warm melted DCC and the mixture was stirred at 25° C. for 6 hr. TLC of a sample, using 15% ammonium hydroxide in methanol on a silica gel plate by the method of P. Haefelfinzer in J. of Chromatography, 48 (184) 1970, showed the presence of unreacted 3-aminoquinuclidine. An additional 3.48 kg (16.8 mole) of DCC was added and the mixture was stirred for 16 hr. A repeat of the TLC test showed no 3-aminoquinuclidine was present.
Quantity
2.93 kg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.44 kg
Type
reactant
Reaction Step One
Quantity
7.3 kg
Type
reactant
Reaction Step Two
Name
Quantity
11 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
BA Kowalczyk, JC Rohloff, CA Dvorak… - synthetic …, 1996 - Taylor & Francis
Improved Preparation of (R) and (S)-3-Aminoquinuclidine Dihydrochloride Page 1 SYNTHETIC COMMUNICATIONS, 26( lo), 2009-2015 (1996) IMPROVED PREPARATION OF (R) AND …
Number of citations: 9 www.tandfonline.com
E Rolava, M Turks - Materials Science and Applied Chemistry, 2015 - msac-journals.rtu.lv
A synthesis of enantiopure thiourea organocatalyst based on (-)-(S)-3-aminoquinuclidine dihydrochloride was developed with quantitative product yield. The catalyst was tested in …
Number of citations: 7 msac-journals.rtu.lv
M Langlois, C Meyer, JL Soulier - Synthetic communications, 1992 - Taylor & Francis
The synthesis of (R) and (S)-3-amino quinuclidine, an important building block for the synthesis of chiral 5-HT 3 serotonin receptor antagonists, is described. The key reaction is the …
Number of citations: 27 www.tandfonline.com
TR Veltman, AK Stover, A Narducci Sarjeant… - Inorganic …, 2006 - ACS Publications
A systematic investigation of the factors governing the reaction product composition, hydrogen bonding, and symmetry was conducted in the MoO 3 /3-aminoquinuclidine/H 2 O system. …
Number of citations: 70 pubs.acs.org
IBH Sadok, F Hajlaoui, HB Ayed, N Ennaceur… - Journal of Molecular …, 2018 - Elsevier
The directed synthesis of non-centrosymmetric copper (II) bromo-complex has been achieved through the use of homochiral organic molecule. Reaction containing (S)-(−)-3-…
Number of citations: 8 www.sciencedirect.com
J Sarasamkan, S Fischer, W Deuther-Conrad… - Applied Radiation and …, 2017 - Elsevier
Recent pharmacologic data revealed the implication of α3β4 nicotinic acetylcholine receptors (nAChRs) in nicotine and drug addiction. To image α3β4 nAChRs in vivo, we aimed to …
Number of citations: 9 www.sciencedirect.com
DD Manning, C Guo, Z Zhang, KN Ryan… - Bioorganic & Medicinal …, 2014 - Elsevier
Serotonin type 3 (5-HT 3 ) receptor partial agonists have been targeted as potential new drugs for the symptomatic relief of irritable bowel syndrome (IBS). Multiple diazepinone-based …
Number of citations: 7 www.sciencedirect.com
M Langlois, JL Soulier, V Rampillon, C Gallais… - European journal of …, 1994 - Elsevier
New potent 5-HT 3 receptor antagonists have been designed from the naphthalimide moiety and a quinuclidine heterocycle and the structure-activity relationships are discussed here …
Number of citations: 20 www.sciencedirect.com
D Feuerbach, J Nozulak, K Lingenhoehl, K McAllister… - Neuroscience …, 2007 - Elsevier
This report describes the in vitro features of a novel selective nicotinic acetylcholine receptor (nAChR) α7 agonist, JN403, (S)-(1-Aza-bicyclo[2.2.2]oct-3-yl)-carbamic acid (S)-1-(2-fluoro-…
Number of citations: 53 www.sciencedirect.com
JJ Bürgi, M Awale, SD Boss, T Schaer… - ACS chemical …, 2014 - ACS Publications
While a plethora of ligands are known for the well studied α7 and α4β2 nicotinic acetylcholine receptor (nAChR), only very few ligands address the related α3β2 nAChR expressed in …
Number of citations: 22 pubs.acs.org

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